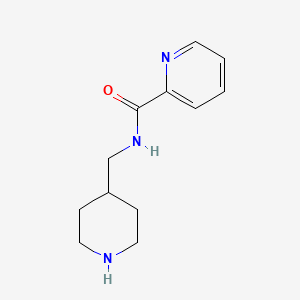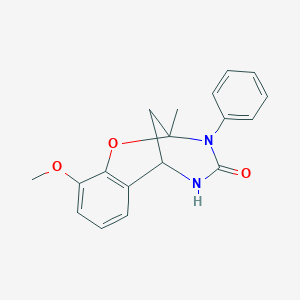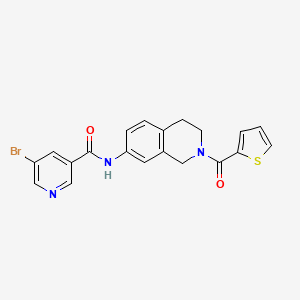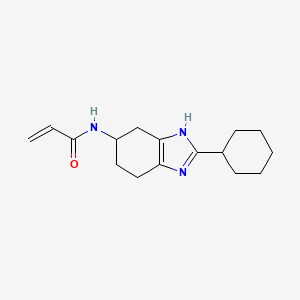![molecular formula C12H14BrNO4S B2786494 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid CAS No. 1094472-02-2](/img/structure/B2786494.png)
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, also known as BSCA, is a synthetic compound that has been studied for its potential applications in the fields of medicine and pharmaceuticals. It is a cyclopentane derivative that contains a sulfonamide group and a bromophenyl group, which gives it unique properties that make it a promising candidate for further research.
Wirkmechanismus
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid works by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. By inhibiting these enzymes, 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can reduce inflammation and slow the growth and spread of cancer cells.
Biochemical and Physiological Effects:
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis (the formation of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, its unique chemical properties make it a promising candidate for further research. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. Another area of interest is its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also characterized by inflammation and oxidative stress. Additionally, further studies are needed to better understand the mechanism of action of 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid and its potential side effects.
Synthesemethoden
The synthesis of 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves several steps, including the reaction of 2-bromoaniline with chlorosulfonic acid to form 2-bromo-4-sulfamoylbenzenesulfonic acid. This intermediate is then reacted with cyclopentanone in the presence of a base to produce 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation. It has been shown to inhibit the activity of certain enzymes that are involved in these processes, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFECZKTJMCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2786412.png)





![(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2786420.png)
![N-Ethyl-N-[2-[methyl-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2786423.png)

![5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2786429.png)
![5-Thia-8-azaspiro[3.4]octane](/img/structure/B2786430.png)
![Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2786431.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)
